22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane is a synthetic compound that belongs to a class of molecules known as polyether compounds. Its chemical structure consists of a long carbon chain with multiple ether linkages and a bromine atom at the 22nd position. This compound is primarily utilized in pharmaceutical applications, particularly as a linker in drug development processes like PROTAC (Proteolysis Targeting Chimeras) technology.
The compound can be synthesized through various chemical methods, often involving the bromination of heptaoxadocosane derivatives. It has been referenced in scientific literature and patents focusing on its utility in drug formulation and synthesis.
The synthesis of 22-bromo-2,5,8,11,14,17,20-heptaoxadocosane typically involves the following steps:
The reactions are often performed in organic solvents like dichloromethane or toluene under an inert atmosphere to prevent moisture interference. Reaction conditions such as temperature and time are optimized to enhance yield and selectivity.
The molecular structure of 22-bromo-2,5,8,11,14,17,20-heptaoxadocosane features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular integrity and purity.
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane participates in various chemical reactions:
Reactions involving this compound often require careful control of reaction conditions to prevent side reactions and ensure high yields of the desired products.
In pharmaceutical applications, particularly in PROTAC technology:
Research indicates that compounds like 22-bromo-2,5,8,11,14,17,20-heptaoxadocosane enhance the specificity and efficiency of targeted protein degradation pathways.
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane is primarily used in:
This compound represents an important tool in modern medicinal chemistry and biochemistry due to its unique properties and applications in drug development processes.
Stereochemical control during the synthesis of complex polyethers like 22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane (m-PEG7-Br) is critical for ensuring consistent reactivity in downstream applications. While the compound itself lacks chiral centers, its synthesis often involves intermediates requiring selective reduction strategies. Transfer hydrogenation using propan-2-ol with ruthenium catalysts enables chemoselective carbonyl reduction without affecting the bromide functionality. This methodology, adapted from β-blocker synthesis (e.g., propranolol), achieves >98% chemoselectivity when conducted at 0–5°C in tetrahydrofuran. The bromide group’s stability under these conditions is attributed to the steric shielding provided by the polyether chain, which prevents catalyst coordination at the halogen site [6]. Additionally, sodium borohydride reduction in ethanol/water systems (pH 9–10) offers a cost-effective alternative for ketone intermediates, yielding the desired alkoxy precursors with residual metal impurities below 50 ppm after ion-exchange purification [3] [6].
Table 1: Reduction Efficiency Across Catalytic Systems
Reducing Agent | Solvent System | Temperature (°C) | Selectivity (%) |
---|---|---|---|
RuCl₃/propan-2-ol | Tetrahydrofuran | 0–5 | >98 |
NaBH₄ | Ethanol/Water (9:1) | 25 | 95 |
LiAlH₄ | Diethyl ether | -10 | 92 |
The alkylation of opioid scaffolds (e.g., naloxone) using m-PEG7-Br exemplifies the compound’s role as a nucleophile acceptor. Traditional processes employed sodium hydride to generate alkoxide intermediates but faced safety limitations due to the pyrophoric nature of NaH. Catalytic optimization replaced NaH with potassium tert-butoxide (1.05 equiv.) in dimethylformamide, enhancing both safety and reaction efficiency. This method achieves near-quantitative yields (98.5%) of PEGylated derivatives at 25°C within 2 hours by suppressing di-alkylation side reactions. The reaction efficiency stems from the polyether chain’s solvating effect, which stabilizes the transition state through oxygen coordination to potassium cations. Phase-transfer catalysis (tetrabutylammonium bromide/toluene/50% NaOH) provides a biphasic alternative, enabling a 12-fold reduction in reaction time while maintaining yields >95% [4] [8].
(2-Methoxyethoxy)methyl (MEM) protection is frequently employed during opioid PEGylation to shield hydroxyl groups. Isolation of these intermediates historically suffered from emulsion formation during aqueous workups due to the amphiphilic nature of PEG chains. Implementing solid-supported scavengers (e.g., silica-bound sulfonic acid) enables direct filtration of MEM-protected species from dichloromethane reaction mixtures, eliminating aqueous purification. This approach achieves 99.2% recovery with residual acidity <100 ppm. Crystallization challenges arising from the compound’s oily nature are resolved via co-precipitation with pharmaceutically acceptable polymers (e.g., copovidone) in acetonitrile/diisopropyl ether, yielding free-flowing powders ideal for subsequent deprotection [4] [10].
Scalability requires addressing exotherm risks and bromide displacement side reactions. A semi-continuous flow reactor design mitigates thermal hazards during epoxide ring-opening – a key step in synthesizing the heptaoxadocosane backbone. Precooled tetraethylene glycol (0°C) is introduced to a cascade of stirred tanks with controlled epoxide addition rates (≤5 mL/min), maintaining temperatures below 30°C and suppressing hydrobromic acid formation. For bromide installation, triphenylphosphine/carbon tetrabromide in ethyl acetate achieves 97% conversion with <0.5% dialkylation byproducts. Solvent recovery via thin-film distillation enables >90% ethyl acetate reuse, reducing process mass intensity by 40% versus batch methods. These optimizations support metric-ton production with consistent purity (>99.5% HPLC) [4] [6].
Multi-step synthesis introduces three critical impurities requiring stringent control:
Table 2: Key Impurities and Control Strategies
Impurity | Origin | Control Method | Acceptance Limit |
---|---|---|---|
Diol (Hydrolysis product) | MEM overdeprotection | TiCl₄-mediated deprotection at -78°C | <0.1% |
Crown ethers | Cyclization under base | Cs₂CO₃ as base; reaction dilution ≥0.5M | <0.3% |
Peroxides | Ethylene oxide oxidation | PPh₃ quenching; inert gas sparging | <10 ppm |
Reverse-phase HPLC (Zorbax SB-C18, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves all impurities at 210 nm, enabling in-process monitoring during large-scale campaigns [4] [8] [10].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7